molecular formula C11H19NO3 B13500671 (2S)-3-cyclohexyl-2-acetamidopropanoic acid

(2S)-3-cyclohexyl-2-acetamidopropanoic acid

Cat. No.: B13500671
M. Wt: 213.27 g/mol
InChI Key: OJKBSULSXRPKEH-JTQLQIEISA-N
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Description

(2S)-3-cyclohexyl-2-acetamidopropanoic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a propanoic acid backbone with an acetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-cyclohexyl-2-acetamidopropanoic acid typically involves the following steps:

    Starting Materials: Cyclohexylamine and acetic anhydride are commonly used as starting materials.

    Acetylation: Cyclohexylamine is acetylated using acetic anhydride to form N-acetylcyclohexylamine.

    Amino Acid Formation: The N-acetylcyclohexylamine is then reacted with a suitable precursor, such as an α-bromo acid, to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation and subsequent amino acid formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclohexyl-2-acetamidopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-cyclohexyl-2-acetamidopropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-cyclohexyl-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-acetamidopropanoic acid: Lacks the cyclohexyl group, making it less hydrophobic.

    (2S)-3-phenyl-2-acetamidopropanoic acid: Contains a phenyl group instead of a cyclohexyl group, altering its interaction with molecular targets.

Uniqueness

(2S)-3-cyclohexyl-2-acetamidopropanoic acid is unique due to its cyclohexyl group, which enhances its hydrophobicity and potentially its binding affinity to certain molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(2S)-2-acetamido-3-cyclohexylpropanoic acid

InChI

InChI=1S/C11H19NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

OJKBSULSXRPKEH-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1CCCCC1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1CCCCC1)C(=O)O

Origin of Product

United States

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